![molecular formula C15H17ClN4OS B2792007 3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097895-13-9](/img/structure/B2792007.png)
3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CPP and has been found to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.
作用机制
CPP is believed to exert its therapeutic effects through the modulation of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It has been suggested that CPP acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
CPP has been found to exhibit several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability. Additionally, CPP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using CPP in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using CPP is its low water solubility, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for the investigation of CPP, including the development of more water-soluble analogs and the exploration of its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anxiolytic and antidepressant-like effects of CPP and to determine its safety and efficacy in human clinical trials.
Conclusion:
In summary, CPP is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its unique biochemical and physiological properties make it a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological conditions. Further research is needed to fully understand the therapeutic potential of CPP and to determine its safety and efficacy in clinical trials.
合成方法
The synthesis of CPP can be achieved through various methods, including the reaction of 3-chloroacetophenone with 4-(1,2,5-thiadiazol-3-yl)piperazine in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization to obtain CPP in its pure form.
科学研究应用
CPP has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including anxiety disorders, depression, and schizophrenia. Several studies have demonstrated that CPP exhibits anxiolytic and antidepressant-like effects in animal models, suggesting its potential use as a novel therapeutic agent.
属性
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-13-3-1-2-12(10-13)4-5-15(21)20-8-6-19(7-9-20)14-11-17-22-18-14/h1-3,10-11H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPZUDROACUGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)
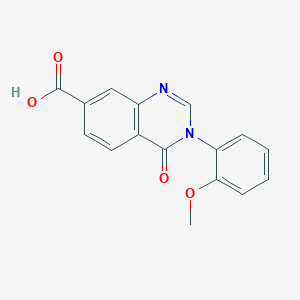

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
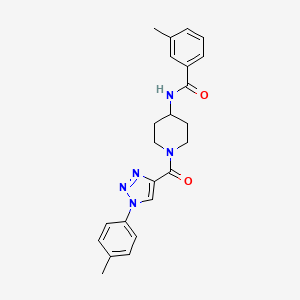
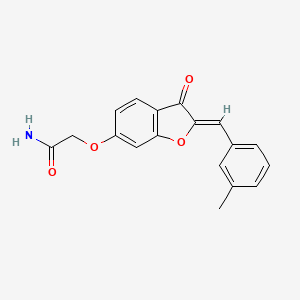
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
![(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether](/img/structure/B2791938.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
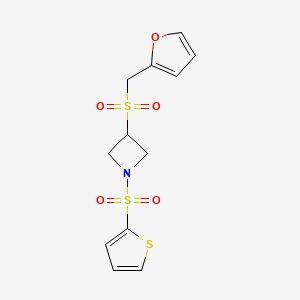
![2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2791941.png)
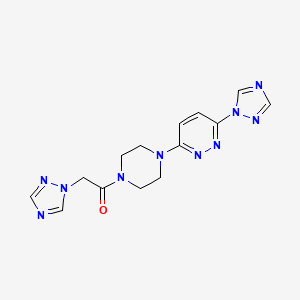
![3-((4-Ethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2791945.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)